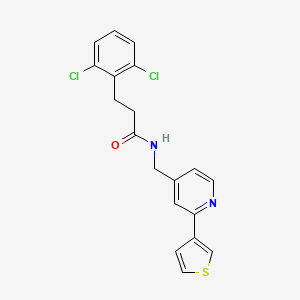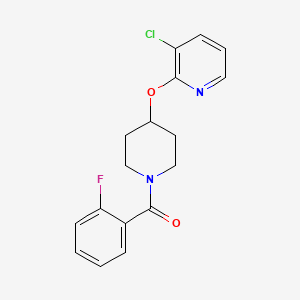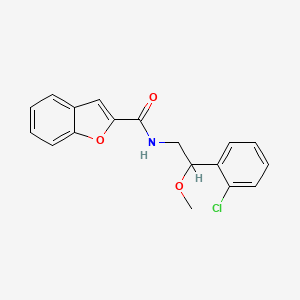
N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives has been reported in literature . A series of substituted benzofuran-2-carboxamide derivatives were synthesized and evaluated for anti-plant pathogenic fungal activity . The synthesis involved the use of commercial reagents and was monitored using analytical thin-layer chromatography .Molecular Structure Analysis
The molecular formula of “this compound” is C15H10ClNO2 . The 1H-NMR spectrum of the compound has been recorded, providing information about its molecular structure .Chemical Reactions Analysis
Benzofuran-2-carboxamide derivatives have been shown to exhibit good antifungal activity against four plant pathogenic fungi . This suggests that these compounds can interact with biological targets and exert a pharmacological effect.Physical And Chemical Properties Analysis
The compound forms white crystals . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.Applications De Recherche Scientifique
Neuroprotective and Antioxidant Activities
A study on novel benzofuran-2-carboxamide derivatives, including structures related to N-(2-(2-chlorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide, has shown promising neuroprotective and antioxidant effects. These derivatives were synthesized and tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and to scavenge free radicals. Compounds with specific substitutions demonstrated potent neuroprotective actions comparable to known NMDA antagonists and exhibited significant antioxidant activities, highlighting their potential in the development of therapeutic agents for neurodegenerative disorders (Jungsook Cho et al., 2015).
β-Amyloid Aggregation Inhibition
Another study focused on the synthesis of a benzofuran derivative with potential as a β-amyloid aggregation inhibitor, a key factor in Alzheimer's disease. The compound synthesized showed potency in inhibiting β-amyloid aggregation, suggesting its utility in Alzheimer's disease research and therapy (H. Choi et al., 2003).
Efficient Synthesis Methodology
Research into the synthesis of benzofuran-2-carboxamides, including those similar to this compound, has led to the development of a microwave-assisted multicomponent protocol. This method enhances the efficiency of producing such compounds, which is beneficial for drug discovery and development processes (Paolo Vincetti et al., 2016).
Supramolecular Packing Motifs
Investigations into the structural aspects of benzofuran derivatives have revealed new supramolecular packing motifs. These findings contribute to the understanding of how such compounds can be utilized in the design of materials with specific properties, potentially impacting materials science and nanotechnology (M. Lightfoot et al., 1999).
Mécanisme D'action
Target of action
Many bioactive aromatic compounds, like “N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide”, could potentially bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of the compound with its targets could lead to a variety of biological activities. For instance, some indole derivatives (which have a similar aromatic structure) have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, it might influence the pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, it might inhibit the growth of cancer cells, suppress inflammation, prevent viral replication, etc .
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17(13-7-3-4-8-14(13)19)11-20-18(21)16-10-12-6-2-5-9-15(12)23-16/h2-10,17H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUPERYXXAGNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)



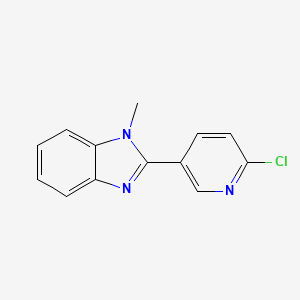
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)
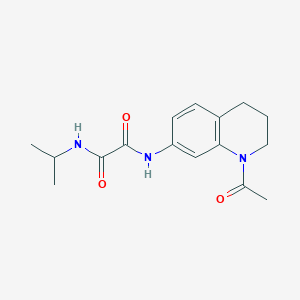
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)


